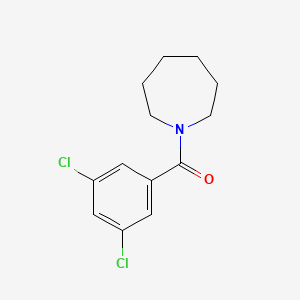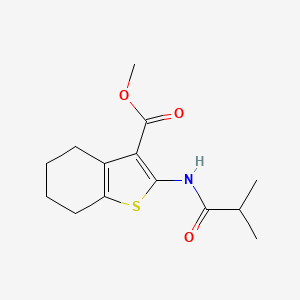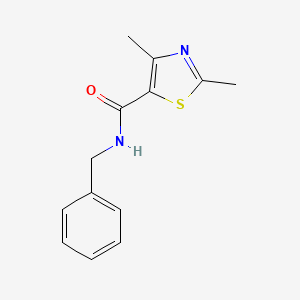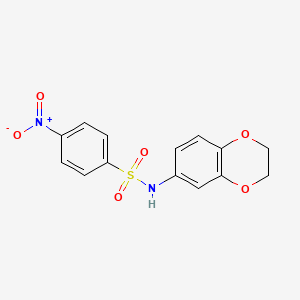
1-(3,5-dichlorobenzoyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azepane derivatives, including compounds similar to 1-(3,5-dichlorobenzoyl)azepane, can involve highly diastereoselective and enantioselective methods. For instance, Lee and Beak (2006) demonstrated asymmetric syntheses of substituted azepanes using (-)-sparteine-mediated asymmetric lithiation-conjugate additions, followed by hydrolysis, cyclization, and reduction processes (Lee & Beak, 2006).
Molecular Structure Analysis
The molecular structure of azepane derivatives has been elucidated through various methods, including X-ray crystallography. For example, Bremner et al. (1977) determined the crystal and molecular structure of a related diazepine derivative, shedding light on the enamide form with diacylation on nitrogen, which could provide insights into the structural analysis of 1-(3,5-dichlorobenzoyl)azepane (Bremner et al., 1977).
Chemical Reactions and Properties
Azepanes can undergo a variety of chemical reactions, leading to diverse derivatives. Varlamov et al. (2002) discussed the oxidation of substituted tetrahydro-3H-spiro[benz-2-azepine-3,1'-cyclohexanes] and their conversion into dihydro derivatives and other complex molecules through reactions with allyl- and benzylmagnesium halides (Varlamov et al., 2002).
Physical Properties Analysis
The physical properties of azepanes, including those related to 1-(3,5-dichlorobenzoyl)azepane, are crucial for understanding their behavior and potential applications. Research on similar compounds, such as the study by Meijer et al. (1988) on the photopolymerization of phenyl azides into polymers with a 1,2-azepinediyl structure, provides insights into their physical characteristics and potential for forming conductive polymer films (Meijer et al., 1988).
Chemical Properties Analysis
The chemical properties of 1-(3,5-dichlorobenzoyl)azepane can be inferred from studies on azepane derivatives. For example, the work by Belhocine et al. (2011) on azepanium ionic liquids highlights the potential of azepane derivatives to form room-temperature ionic liquids, suggesting diverse chemical functionalities and applications (Belhocine et al., 2011).
Propriétés
IUPAC Name |
azepan-1-yl-(3,5-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-11-7-10(8-12(15)9-11)13(17)16-5-3-1-2-4-6-16/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQVGTWMJWHRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorobenzoyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-2-{[(3-pyridin-4-ylpropanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5529808.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5529812.png)
![5-(2-furoyloxy)-4,4,6,6-tetramethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B5529824.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5529827.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529831.png)



![4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-phenylmorpholine](/img/structure/B5529879.png)
![ethyl 4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5529882.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5529886.png)
![6-methoxy-4-methyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5529889.png)
![1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5529894.png)